N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a sulfanyl-linked 2-(2-chloro-5-nitrophenyl)-2-oxoethyl group. The acetamide moiety is attached to a phenyl ring at the 3-position. Such structural attributes are common in antimicrobial and anti-inflammatory agents .
Properties
Molecular Formula |
C18H13ClN4O5S |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
N-[3-[5-[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H13ClN4O5S/c1-10(24)20-12-4-2-3-11(7-12)17-21-22-18(28-17)29-9-16(25)14-8-13(23(26)27)5-6-15(14)19/h2-8H,9H2,1H3,(H,20,24) |
InChI Key |
HTVQJHUZCUMWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and purity. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents. Industrial methods also focus on minimizing waste and ensuring environmental compliance .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes an oxadiazole ring and a chloro-nitrophenyl moiety. The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Various solvents such as ethanol or dioxane may be used, often requiring catalysts like triethylamine to enhance yield and purity.
Anticancer Properties
Research indicates that N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits promising anticancer activity. Compounds containing oxadiazole rings have been shown to possess significant cytotoxic effects against various cancer cell lines. The presence of the chloro-nitrophenyl group may enhance this activity by improving the compound's reactivity with biological targets.
Case Studies:
- Cytotoxicity Assays : Preliminary studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells significantly. For instance, related compounds have shown percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer cell lines such as SNB-19 and OVCAR-8 .
- Molecular Docking Studies : Interaction studies using molecular docking simulations suggest that this compound may effectively bind to enzymes involved in cancer metabolism or signaling pathways, indicating its potential as a therapeutic agent in oncology.
Anti-inflammatory and Antimicrobial Potential
Beyond anticancer properties, this compound has been explored for its anti-inflammatory and antimicrobial activities. Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects through mechanisms such as inhibition of lipoxygenase activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The oxadiazole moiety is particularly noteworthy due to its diverse biological significance, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of various substituents on the oxadiazole ring can modulate these activities significantly .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other oxadiazole derivatives reveals similar trends in biological activity:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | High (PGI > 80%) | Moderate | Low |
| Compound B | Moderate (PGI ~60%) | High | Moderate |
| N-[3-(5-{...})] | High (PGI > 75%) | High | Moderate |
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues with Varied Phenyl Substituents
- N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives These compounds replace the nitro group with methoxy and chloro substituents. Biological studies indicate moderate antimicrobial activity, suggesting nitro groups may enhance potency .
- 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulfanyl acetamides
The nitro group here is para-substituted, unlike the meta-nitro in the target compound. Para-substitution may improve π-π stacking interactions in biological targets, but meta-substitution offers steric advantages in binding pocket accommodation .
Heterocyclic Core Modifications
- Thiadiazole Derivatives (e.g., N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide) Replacing oxadiazole with thiadiazole increases sulfur content, altering electronic properties and metabolic stability.
- Triazole Derivatives (e.g., Anti-exudative 1,2,4-triazole acetamides)
Triazoles introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities. These compounds show anti-inflammatory activity but may lack the nitro group’s redox-mediated bioactivity .
Substituent Effects on Bioactivity
- Methylsulfonyl vs. Nitro Groups Compounds like N-[2-Chloro-5-(methylsulfonyl)phenyl]-2-[2-oxo-5-(2-thienyl)-1,3,4-oxadiazol-3(2H)-yl]acetamide () substitute nitro with methylsulfonyl. However, nitro groups are more redox-active, enabling prodrug activation .
- Chloro vs. Methoxy Substitutents
Chloro groups enhance lipophilicity and halogen bonding, whereas methoxy groups (e.g., in N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, ) improve solubility but reduce electrophilicity. The target compound’s dual chloro-nitro substitution balances these properties .
Biological Activity
N-[3-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features multiple functional groups, including a chloro-nitrophenyl moiety and an oxadiazole ring, which contribute to its diverse biological effects. Understanding the biological activity of this compound is crucial for its potential applications in drug development, particularly as an anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C18H13ClN4O5S. The structure includes:
- Acetamide Group : Enhances solubility and bioavailability.
- Oxadiazole Ring : Known for significant cytotoxic effects against various cancer cell lines.
- Chloro-Nitrophenyl Moiety : May enhance reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings often exhibit significant cytotoxic effects. Preliminary studies suggest that this compound may effectively bind to enzymes involved in cancer metabolism or signaling pathways. Techniques such as molecular docking simulations and binding affinity assays have been employed to explore these interactions.
Case Studies
- Cytotoxicity Testing : Various studies have assessed the cytotoxic profile of similar compounds against cancer cell lines. For instance, one study evaluated the activity of synthesized compounds against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting the potential for anticancer applications due to structural similarities with known active compounds .
- Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its effects have included assessments of its interaction with DNA and RNA polymerases, which are critical in cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Research has indicated that related compounds exhibit activity against various bacterial strains, including Gram-positive bacteria and mycobacteria .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Some notable findings include:
| Compound Feature | Biological Activity |
|---|---|
| Oxadiazole Ring | Significant cytotoxicity against cancer cell lines |
| Chloro-Nitrophenyl Group | Enhanced reactivity and potential for increased binding to biological targets |
| Acetamide Group | Improved solubility and bioavailability |
Toxicity Studies
Preliminary toxicity assessments have indicated that while some derivatives of this compound exhibit promising biological activity, they also necessitate careful evaluation of their safety profiles in vivo .
Zebrafish Embryo Toxicity Assays
Recent studies utilizing zebrafish embryos have provided insights into the toxicity levels associated with this compound. These assays allow for a rapid assessment of both developmental toxicity and teratogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
